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Compound of Interest

Compound Name: 4-Cyanobenzoic acid

Cat. No.: B119535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-cyanobenzoic
acid, a molecule of significant interest in medicinal chemistry and materials science.

Understanding its solid-state architecture is paramount for predicting its physical properties,

such as solubility and stability, which are critical parameters in drug development and materials

engineering. This document outlines the crystallographic parameters, molecular geometry, and

key intermolecular interactions, supplemented with detailed experimental protocols and visual

representations of the analytical workflow and structural relationships.

Crystallographic and Structural Data
The crystal structure of 4-cyanobenzoic acid has been determined by single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The fundamental

crystallographic data and key molecular dimensions are summarized in the tables below. This

data provides the quantitative basis for understanding the three-dimensional arrangement of

the molecules in the solid state.

Table 1: Crystallographic Data for 4-Cyanobenzoic Acid
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Parameter Value

Empirical Formula C₈H₅NO₂

Formula Weight 147.13 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 3.845(1)

b (Å) 7.823(2)

c (Å) 11.435(3)

α (°) 90

β (°) 95.52(2)

γ (°) 90

Volume (Å³) 342.5(1)

Z 2

Calculated Density (g/cm³) 1.425

Absorption Coeff. (mm⁻¹) 0.10

F(000) 152

Data sourced from Crystallography Open Database (COD) entry 2235055.

Table 2: Selected Intramolecular Bond Lengths and Angles
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Bond/Angle Length (Å) / Angle (°)

C1-C7 1.489(2)

C7-O1 1.315(2)

C7-O2 1.220(2)

C4-C8 1.439(2)

C8-N1 1.144(2)

O1-C7-O2 122.5(1)

C1-C7-O1 112.9(1)

C1-C7-O2 124.6(1)

C4-C8-N1 179.1(2)

Data reflects the geometry of the asymmetric unit.

Intermolecular Interactions and Supramolecular
Assembly
The solid-state structure of 4-cyanobenzoic acid is dominated by a robust network of

intermolecular interactions. The primary interaction is the classic carboxylic acid dimer

formation via strong O-H···O hydrogen bonds. In this well-established motif, two molecules are

linked in a head-to-head fashion, creating a centrosymmetric dimer.

Furthermore, the crystal packing is influenced by weaker C-H···N and C-H···O hydrogen bonds,

as well as π-π stacking interactions between the aromatic rings of adjacent dimers. These

collective interactions contribute to the stability of the crystal lattice.

Table 3: Hydrogen Bond Geometry

Donor-
H···Acceptor

D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

O1-H1···O2ⁱ 0.82 1.82 2.636(2) 176

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b119535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Symmetry code: (i) -x+1, -y+1, -z+1

Below is a graphical representation of the key intermolecular interactions that dictate the

supramolecular assembly of 4-cyanobenzoic acid in the solid state.
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Key intermolecular interactions in 4-cyanobenzoic acid.

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the crystal structure of an organic compound such as 4-cyanobenzoic
acid follows a well-defined experimental workflow. The protocol outlined below is a generalized

procedure representative of modern crystallographic analysis.

3.1. Crystal Growth High-quality single crystals of 4-cyanobenzoic acid are typically grown by

slow evaporation of a saturated solution. A suitable solvent, such as ethanol or acetone, is

chosen in which the compound has moderate solubility. The solution is filtered to remove any

particulate matter and left in a loosely covered container in a vibration-free environment. Over
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several days, as the solvent slowly evaporates, single crystals of suitable size and quality for X-

ray diffraction will form.

3.2. Data Collection A suitable single crystal is selected under a microscope, ensuring it is well-

formed and free of defects. The crystal is mounted on a goniometer head, typically using a

cryoloop and a cryoprotectant oil, and placed on the diffractometer. The crystal is cooled to a

low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve

data quality.

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å)

and a detector (e.g., CCD or CMOS), is used to collect the diffraction data. A series of

diffraction images are collected as the crystal is rotated through a range of angles.

3.3. Structure Solution and Refinement The collected diffraction data is processed to determine

the unit cell parameters and the space group. The integrated intensities of the diffraction spots

are used to solve the crystal structure. For small organic molecules, direct methods are

typically employed to determine the initial positions of the atoms.

The resulting structural model is then refined against the experimental data using full-matrix

least-squares methods. This iterative process adjusts the atomic positions, and thermal

parameters to minimize the difference between the observed and calculated structure factors.

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following diagram illustrates the general workflow for crystal structure determination.
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Experimental workflow for crystal structure analysis.

Polymorphism
The existence of polymorphs, or different crystalline forms of the same compound, is a critical

consideration in the pharmaceutical and materials science industries. While the monoclinic

form (P2₁/c) is the most commonly reported polymorph for 4-cyanobenzoic acid, the

possibility of other crystalline forms under different crystallization conditions cannot be entirely

ruled out. Researchers should be aware that variations in solvent, temperature, and pressure

during crystallization could potentially lead to the formation of different polymorphs with distinct

physical properties. A thorough polymorphic screen is often a necessary step in the
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comprehensive characterization of a new active pharmaceutical ingredient or functional

material.

Conclusion
This technical guide has provided a detailed analysis of the crystal structure of 4-
cyanobenzoic acid. The quantitative data presented in the tables, along with the description of

the intermolecular interactions, offers a clear picture of its solid-state architecture. The outlined

experimental protocol provides a roadmap for the determination of such structures. For

professionals in drug development and materials science, a thorough understanding of the

crystalline form of a molecule is a foundational element for controlling its behavior and

performance in final products.

To cite this document: BenchChem. [Unveiling the Solid State Architecture of 4-
Cyanobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119535#4-cyanobenzoic-acid-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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